molecular formula C10H14N2O3S2 B064210 2-{[2-(Phenylsulfonyl)ethyl]thio}ethanohydrazide CAS No. 175202-38-7

2-{[2-(Phenylsulfonyl)ethyl]thio}ethanohydrazide

Cat. No.: B064210
CAS No.: 175202-38-7
M. Wt: 274.4 g/mol
InChI Key: DRFCBSYNHYWPME-UHFFFAOYSA-N
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Description

2-{[2-(Phenylsulfonyl)ethyl]thio}ethanohydrazide is a chemical compound with the molecular formula C10H14N2O3S2 It is known for its unique structure, which includes a phenylsulfonyl group and an ethanohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(Phenylsulfonyl)ethyl]thio}ethanohydrazide typically involves the reaction of 2-(phenylsulfonyl)ethylthiol with ethanohydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is scaled up to accommodate larger quantities of reactants and solvents, and the reaction parameters are carefully monitored to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(Phenylsulfonyl)ethyl]thio}ethanohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.

    Substitution: The ethanohydrazide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted ethanohydrazides depending on the nucleophile used.

Scientific Research Applications

2-{[2-(Phenylsulfonyl)ethyl]thio}ethanohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[2-(Phenylsulfonyl)ethyl]thio}ethanohydrazide involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can interact with biological molecules, leading to various biochemical effects. The ethanohydrazide moiety may also play a role in the compound’s activity by forming hydrogen bonds or participating in redox reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[2-(Phenylsulfonyl)ethyl]thio}acetic acid
  • 2-{[2-(Phenylsulfonyl)ethyl]thio}ethanol
  • 2-{[2-(Phenylsulfonyl)ethyl]thio}ethylamine

Uniqueness

2-{[2-(Phenylsulfonyl)ethyl]thio}ethanohydrazide is unique due to its combination of a phenylsulfonyl group and an ethanohydrazide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[2-(benzenesulfonyl)ethylsulfanyl]acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3S2/c11-12-10(13)8-16-6-7-17(14,15)9-4-2-1-3-5-9/h1-5H,6-8,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRFCBSYNHYWPME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCSCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20384839
Record name 2-{[2-(phenylsulfonyl)ethyl]thio}ethanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175202-38-7
Record name 2-{[2-(phenylsulfonyl)ethyl]thio}ethanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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